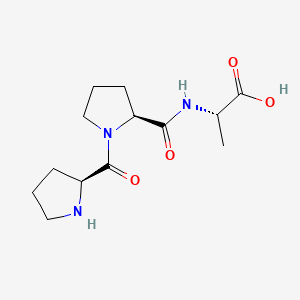
Prolyl-prolyl-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prolyl-prolyl-alanine is a tripeptide composed of two proline residues followed by an alanine residue Proline is a unique amino acid due to its cyclic structure, which imparts rigidity to the peptide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prolyl-prolyl-alanine can be synthesized using standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal alanine to the resin, followed by the sequential addition of the two proline residues. The coupling reactions are facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. In solution-phase synthesis, the amino acids are coupled in solution rather than on a solid support. This method can be more suitable for large-scale production but requires careful control of reaction conditions to prevent side reactions and ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Prolyl-prolyl-alanine can undergo various chemical reactions, including:
Oxidation: The proline residues can be oxidized to form hydroxyproline, which is important in collagen stability.
Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.
Substitution: The peptide can undergo substitution reactions where one amino acid is replaced by another, altering its properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ascorbic acid can be used to oxidize proline residues.
Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups within the peptide.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with different amino acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxyproline-containing peptides, which have different structural and functional properties compared to the original peptide.
Applications De Recherche Scientifique
Prolyl-prolyl-alanine has several applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: The compound is used to investigate the role of proline-rich peptides in protein-protein interactions and cellular signaling.
Medicine: this compound and its derivatives are explored for their potential therapeutic effects, including wound healing and tissue regeneration.
Industry: The peptide is used in the development of biomaterials and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of prolyl-prolyl-alanine involves its interaction with specific molecular targets and pathways. The cyclic structure of proline residues imparts rigidity to the peptide, influencing its binding to proteins and receptors. This rigidity can enhance the peptide’s stability and resistance to enzymatic degradation, making it a valuable tool in biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prolyl-alanine: A dipeptide with one proline and one alanine residue, which lacks the additional rigidity provided by the second proline.
Prolyl-prolyl-glycine: A tripeptide with two proline residues followed by glycine, which has different structural and functional properties due to the presence of glycine.
Prolyl-hydroxyproline-alanine: A tripeptide with hydroxyproline instead of one proline, which can influence its stability and biological activity.
Uniqueness
Prolyl-prolyl-alanine is unique due to the presence of two consecutive proline residues, which impart exceptional rigidity and stability to the peptide. This structural feature makes it particularly useful for studying the effects of proline-rich sequences in proteins and their interactions with other biomolecules.
Propriétés
Numéro CAS |
20535-43-7 |
|---|---|
Formule moléculaire |
C13H21N3O4 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C13H21N3O4/c1-8(13(19)20)15-11(17)10-5-3-7-16(10)12(18)9-4-2-6-14-9/h8-10,14H,2-7H2,1H3,(H,15,17)(H,19,20)/t8-,9-,10-/m0/s1 |
Clé InChI |
KDBHVPXBQADZKY-GUBZILKMSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2 |
SMILES canonique |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


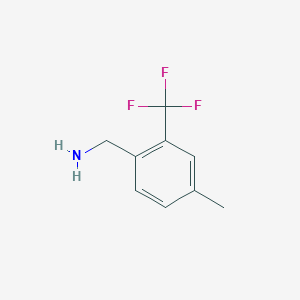
![Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13968875.png)
![N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B13968877.png)
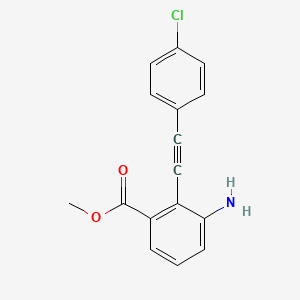
![2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B13968900.png)
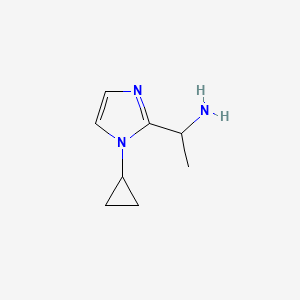
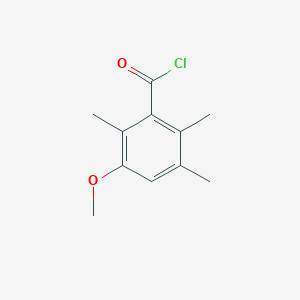
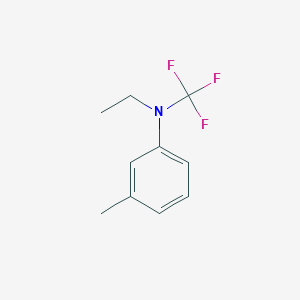
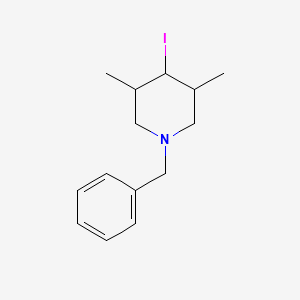
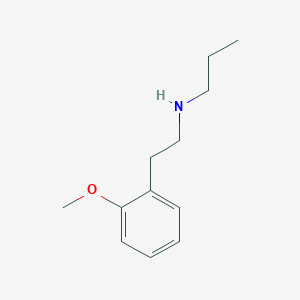
![5-Ethyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13968951.png)
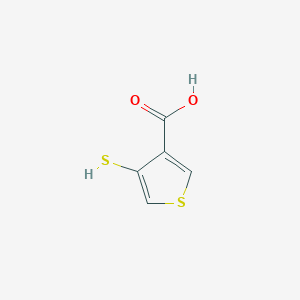
![1-Butyl-1-[2-(triethylgermyl)ethyl]germolane](/img/structure/B13968955.png)
![7-[(1R)-2-Azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one](/img/structure/B13968963.png)
